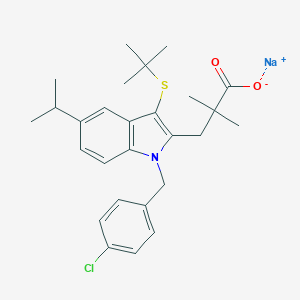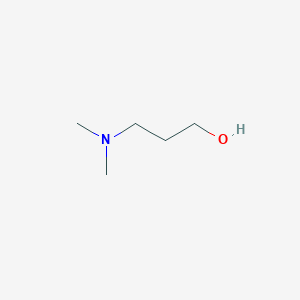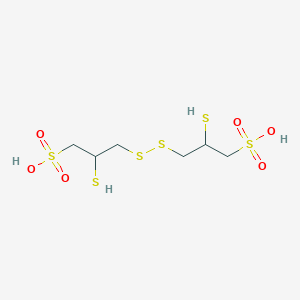
Dmps disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Unithiol disulfide can be synthesized through the oxidative transformation of unithiol. One common method involves the use of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in a water/ethyl acetate (H₂O/AcOEt) mixture. This process is environmentally friendly and economical, avoiding the use of toxic or expensive reagents . Another method involves the reaction of thiols with 1-chlorobenzotriazole (BtCl) to form benzotriazolated thiols, which then react with another thiol to form unsymmetrical disulfides .
Industrial Production Methods: Industrial production of unithiol disulfide typically involves large-scale oxidative processes using similar reagents and conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: Unithiol disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol-disulfide exchange reaction is particularly notable, where disulfide bonds and free thiol groups can ‘trade places’ through a disulfide exchange reaction .
Common Reagents and Conditions:
Oxidation: Copper(II) nitrate trihydrate in water/ethyl acetate mixture.
Reduction: Hydrogen peroxide can be used for mild oxidation of unithiol to unithiol disulfide.
Substitution: 1-chlorobenzotriazole (BtCl) for forming benzotriazolated thiols.
Major Products: The major products formed from these reactions include various disulfide derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
Unithiol disulfide has a wide range of applications in scientific research:
作用機序
The mechanism of action of unithiol disulfide involves its ability to form stable complexes with heavy metals, thereby facilitating their excretion from the body. The thiol-disulfide exchange reaction plays a crucial role in its detoxifying effects. Additionally, unithiol disulfide can inhibit the activity of certain enzymes, such as metallo-β-lactamases, by binding to their active sites .
類似化合物との比較
Unithiol disulfide can be compared with other thiol-containing compounds such as:
Succimer: Another chelating agent used for heavy metal detoxification, with a similar function but different chemical properties.
Cysteine: An amino acid with a thiol group that plays a role in protein structure and function.
Unithiol disulfide is unique due to its specific chemical structure, which allows it to form stable complexes with heavy metals and exhibit antioxidant properties under certain conditions .
特性
CAS番号 |
115681-29-3 |
|---|---|
分子式 |
C6H14O6S6 |
分子量 |
374.6 g/mol |
IUPAC名 |
2-sulfanyl-3-[(2-sulfanyl-3-sulfopropyl)disulfanyl]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H14O6S6/c7-17(8,9)3-5(13)1-15-16-2-6(14)4-18(10,11)12/h5-6,13-14H,1-4H2,(H,7,8,9)(H,10,11,12) |
InChIキー |
NJGFGARUAPDZEY-UHFFFAOYSA-N |
SMILES |
C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S |
正規SMILES |
C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S |
同義語 |
DMPS disulfide unithiol disulfide unitiol disulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
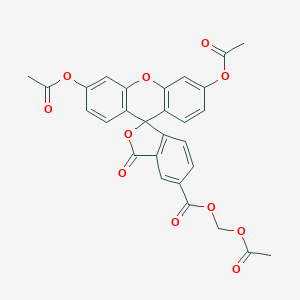
![5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[5,4-g]quinazoline-4,6-dione](/img/structure/B49541.png)
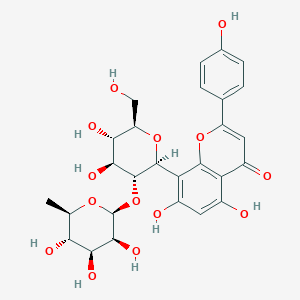
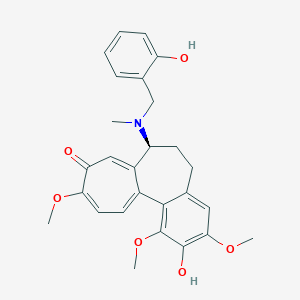
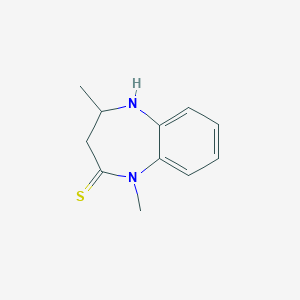
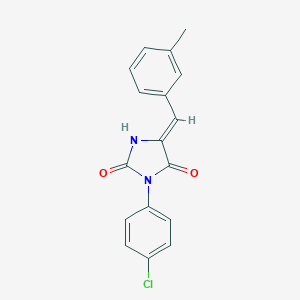

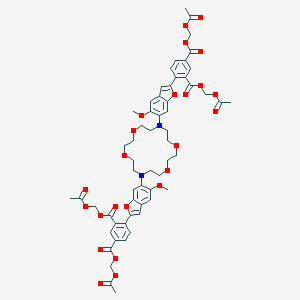
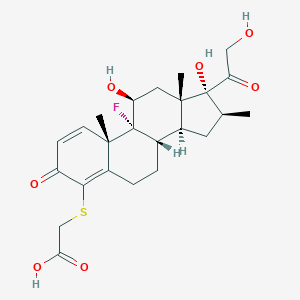
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)

